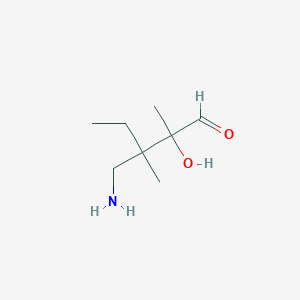
3-(Aminomethyl)-2-hydroxy-2,3-dimethylpentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-2-hydroxy-2,3-dimethylpentanal is an organic compound with a unique structure that includes an aminomethyl group, a hydroxyl group, and a dimethylpentanal backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-hydroxy-2,3-dimethylpentanal can be achieved through several synthetic routes. One common method involves the reaction of 2,3-dimethylpentanal with formaldehyde and ammonia under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the aminomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-2-hydroxy-2,3-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 3-(Aminomethyl)-2-keto-2,3-dimethylpentanal, while reduction of the carbonyl group may produce 3-(Aminomethyl)-2-hydroxy-2,3-dimethylpentanol.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-2-hydroxy-2,3-dimethylpentanal has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-2-hydroxy-2,3-dimethylpentanal involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group may participate in redox reactions, altering the compound’s reactivity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Aminomethyl)-2-hydroxy-2,3-dimethylhexanal
- 3-(Aminomethyl)-2-hydroxy-2,3-dimethylbutanal
- 3-(Aminomethyl)-2-hydroxy-2,3-dimethylpropional
Uniqueness
3-(Aminomethyl)-2-hydroxy-2,3-dimethylpentanal is unique due to its specific combination of functional groups and molecular structure. This uniqueness allows it to participate in a distinct set of chemical reactions and interactions, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C8H17NO2 |
|---|---|
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-(aminomethyl)-2-hydroxy-2,3-dimethylpentanal |
InChI |
InChI=1S/C8H17NO2/c1-4-7(2,5-9)8(3,11)6-10/h6,11H,4-5,9H2,1-3H3 |
Clave InChI |
OTPGJMGNYNWXAE-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(CN)C(C)(C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


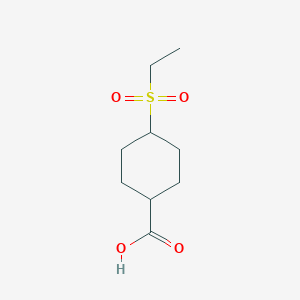
![1-(Bromomethyl)-1-[(tert-butoxy)methyl]cyclopropane](/img/structure/B13170342.png)
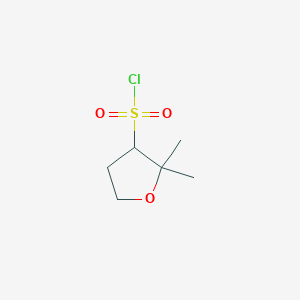
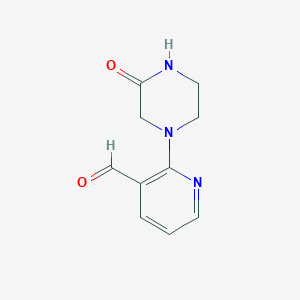
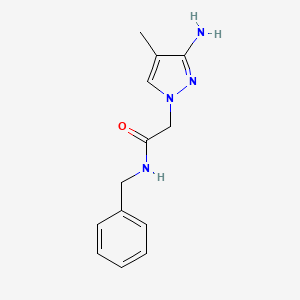

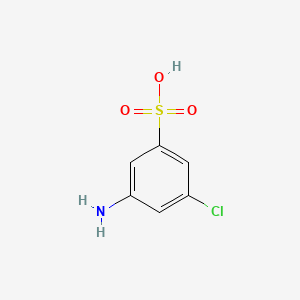

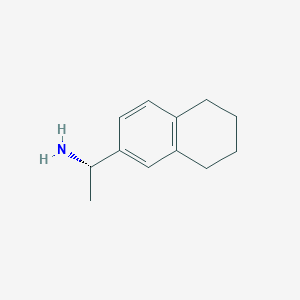

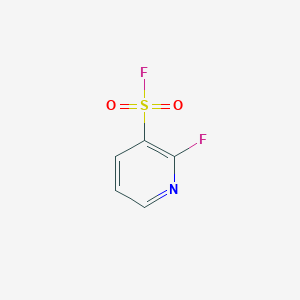
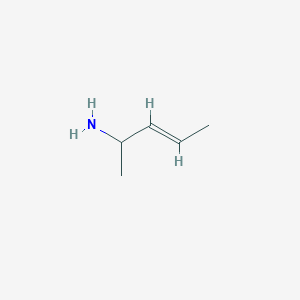
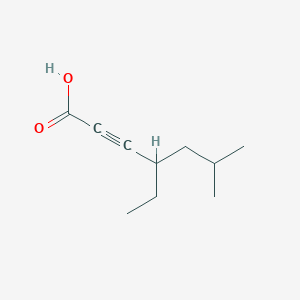
![tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B13170422.png)
